

Technical Guide: Forced Degradation Profiling of Acotiamide Hydrochloride

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Compound of Interest

Compound Name: Acotiamide Impurity 9

CAS No.: 948053-83-6

Cat. No.: B602143

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Executive Summary

Acotiamide Hydrochloride Trihydrate (Z-338) is a first-in-class prokinetic agent acting as a selective acetylcholinesterase (AChE) inhibitor, primarily indicated for functional dyspepsia (FD). Unlike traditional prokinetics, its efficacy relies on modulating acetylcholine release in the enteric nervous system.

From a stability perspective, Acotiamide presents a complex challenge due to its polyamide-thiazole scaffold. The molecule contains multiple hydrolytically labile amide linkages and electron-rich centers susceptible to oxidative attack.^[1] This guide provides a rigorous, self-validating framework for conducting forced degradation studies (stress testing) on Acotiamide, compliant with ICH Q1A(R2) and Q1B regulatory standards. It moves beyond generic protocols to address the specific physicochemical vulnerabilities of the Acotiamide molecule.

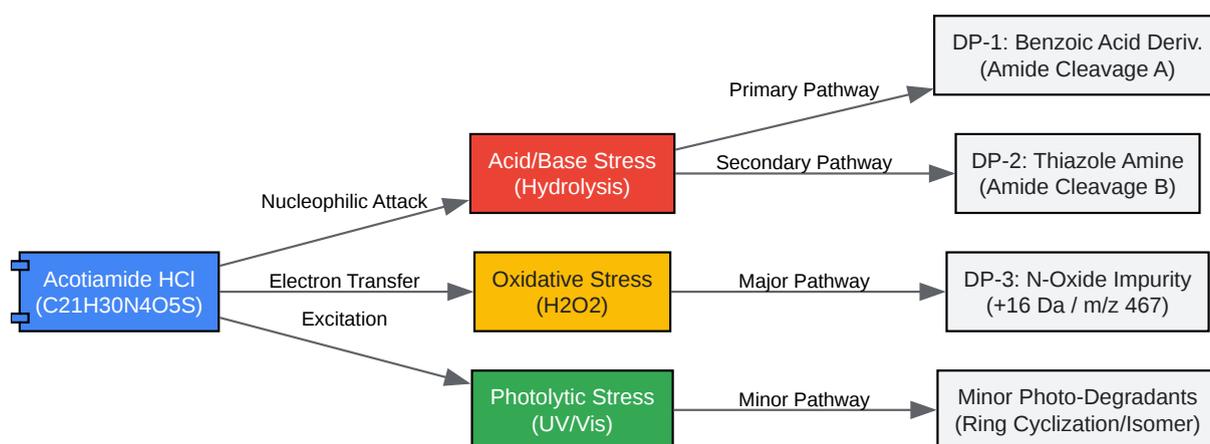
Molecular Vulnerability & Predictive Degradation

Before initiating wet-lab experiments, one must understand where the molecule will break. Acotiamide (N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) possesses three distinct zones of instability:

- The Benzamide Linkage (Zone A): Connects the dimethoxy-benzoic acid moiety to the thiazole ring. Susceptible to acid/base hydrolysis.

- The Thiazole-Carboxamide Linkage (Zone B): Connects the thiazole ring to the diisopropylamino side chain. A secondary amide bond prone to cleavage.
- The Tertiary Amine (Zone C): The diisopropylamino group is an electron-rich site, highly prone to N-oxidation under peroxide stress.

Degradation Pathway Logic (DOT Visualization)



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Figure 1: Predictive degradation logic for Acotiamide, mapping stress conditions to specific structural cleavage points.

Experimental Protocol (The "How-To")

This protocol is designed to achieve 5–20% degradation. Degradation >20% creates unrealistic secondary degradants (unlikely to form during shelf life), while <5% fails to validate the method's specificity.

Step-by-Step Stress Conditions

Stress Type	Reagent / Condition	Exposure Target	Mechanistic Goal
Acid Hydrolysis	0.1 N HCl / 1.0 N HCl	60°C for 2–8 hours	Cleavage of benzamide/carboxamide bonds. Note: Acotiamide is moderately stable in mild acid; stronger conditions may be needed.
Base Hydrolysis	0.1 N NaOH	RT for 1–4 hours	Critical: Acotiamide is highly labile in base. Monitor closely to prevent complete degradation into constituent acids/amines.
Oxidation	3% - 10% H ₂ O ₂	RT for 2–6 hours	Induce N-oxidation at the diisopropylamine tail and potential hydroxylation of the phenyl ring.
Thermal	Dry Heat (Solid State)	60°C – 80°C for 7 days	Assess crystal lattice stability and dehydration effects (Trihydrate to Anhydrous).
Photolysis	UV (200 Wh/m ²) & Vis (1.2M lux-h)	ICH Q1B Standard	Evaluate photosensitivity of the thiazole ring and benzamide conjugation.

Protocol Validation Check:

- **Mass Balance:** Always calculate Mass Balance (% Assay + % Impurities). It should range between 95.0% – 105.0%. If <95%, you have non-eluting degradants or volatile products.
- **Control Sample:** Always run a non-stressed sample parallel to the stressed sample to distinguish process impurities from degradants.

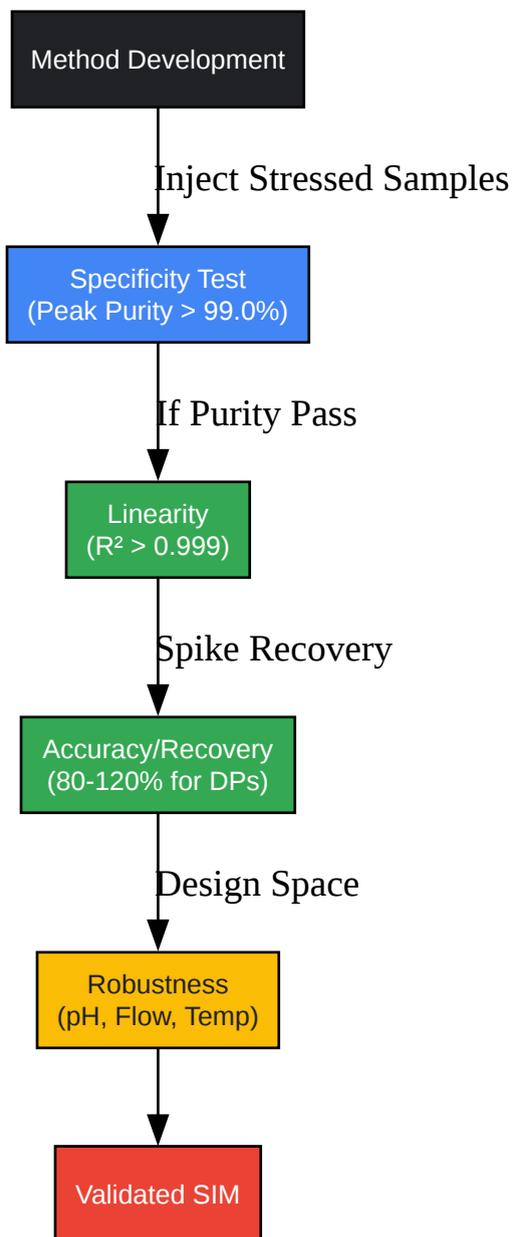
Analytical Strategy: Stability-Indicating Method (SIM)

To separate Acotiamide from its hydrolytic and oxidative degradants, a standard C18 column often suffices, but a Cyano (CN) or Phenyl-Hexyl stationary phase provides superior selectivity for the polar amine degradants.

Recommended Chromatographic Conditions (HPLC/UPLC)

- **Column:** Waters Acquity HSS Cyano or Thermo Hypersil BDS C18 (250 × 4.6 mm, 5 μm).
- **Mobile Phase A:** 10 mM Ammonium Acetate (pH 4.5 – 5.0) or 0.1% Formic Acid (for MS compatibility).^{[2][3]}
- **Mobile Phase B:** Acetonitrile.^{[2][3][4][5][6][7]}
- **Gradient:**
 - 0 min: 90% A
 - 5 min: 90% A
 - 20 min: 30% A (Ramp to elute hydrophobic impurities)
 - 25 min: 90% A (Re-equilibration)
- **Flow Rate:** 1.0 mL/min (HPLC) or 0.25 mL/min (UPLC).
- **Detection:** PDA at 280–284 nm (Acotiamide λ-max).
- **Column Temp:** 30°C – 40°C.

Method Validation Workflow



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Figure 2: Validation workflow ensuring the method effectively separates the API from all generated degradation products.

Degradation Chemistry & Mechanism

Understanding the nature of the degradation products (DPs) allows for better formulation design (e.g., pH selection, packaging).

Hydrolytic Degradation (Acid/Base)

Acotiamide exhibits significant degradation under alkaline conditions.[6]

- Mechanism: Nucleophilic attack of OH^- on the carbonyl carbon of the amide bonds.
- Key DP: Cleavage of the amide bond linking the benzamide to the thiazole ring yields 2-hydroxy-4,5-dimethoxybenzoic acid and the corresponding aminothiazole derivative.
- Observation:Thummar et al.[3] (2017) and Gangurde et al.[3][8] (2026) confirmed that while acid degradation occurs, the molecule is significantly more labile in base.

Oxidative Degradation

- Mechanism: The tertiary amine on the side chain is the "soft spot" for reactive oxygen species (ROS).
- Key DP:Acotiamide N-Oxide.
- Mass Spec Signature: Look for a mass shift of +16 Da (m/z ~467 in positive ion mode).
- Secondary DP: Hydroxylation of the phenyl ring (less common, requires harsh conditions).

Photolytic & Thermal Stability[1][2][3][6][8][9]

- Thermal: Acotiamide is generally stable in the solid state. Degradation peaks observed in thermal stress are often due to melting/phase transitions rather than chemical breakdown, unless temperatures exceed 100°C .
- Photolytic: The drug is sensitive to light in solution state (sunlight), leading to minor degradation (approx 9%).[2] Solid-state is relatively stable.

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